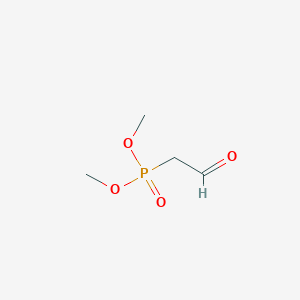
dimethyl (2-oxoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of chloropropanone with trimethyl phosphite in the presence of a solvent like toluene. The reaction is carried out at a temperature of around 135°C, and the product is obtained through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and various bases and catalysts for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like acetonitrile or dioxane .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonate esters, and other organophosphorus compounds .
Scientific Research Applications
Dimethyl (2-oxoethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl (2-oxoethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in the formation of carbon-phosphorus bonds, which are crucial in many synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dimethyl (2-oxoethyl)phosphonate include:
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate
Uniqueness
This compound is unique due to its specific reactivity and the ability to form stable phosphonate esters. This makes it particularly useful in synthetic organic chemistry and industrial applications .
Properties
CAS No. |
10038-65-0 |
|---|---|
Molecular Formula |
C4H9O4P |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
2-dimethoxyphosphorylacetaldehyde |
InChI |
InChI=1S/C4H9O4P/c1-7-9(6,8-2)4-3-5/h3H,4H2,1-2H3 |
InChI Key |
ZPGGPAAFPDZTLD-UHFFFAOYSA-N |
SMILES |
COP(=O)(CC=O)OC |
Canonical SMILES |
COP(=O)(CC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















